molecular formula C21H22N2O3S2 B2875662 N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1207059-91-3

N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No. B2875662
CAS RN: 1207059-91-3
M. Wt: 414.54
InChI Key: GCRCNYCGHWVKHZ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide, also known as EHT 1864, is a small molecule inhibitor of Rho GTPases. It was first synthesized in 2005 by researchers at the University of North Carolina at Chapel Hill. Since then, it has been extensively studied for its potential applications in cancer treatment and other diseases.

Scientific Research Applications

Organic Synthesis Methodologies

A Facile Four-Component Gewald Reaction

A study by Abaee and Cheraghi (2013) discusses a four-component process involving ethyl cyanoacetate, an α-methylene carbonyl compound, a primary or secondary amine, and elemental sulfur. This process efficiently forms 2-amino-3-carboxamide derivatives of thiophene at room temperature, highlighting a versatile method for synthesizing compounds structurally related to N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide under aqueous conditions (Abaee & Cheraghi, 2013).

Enzyme Inhibition

Aromatic Sulfonamide Inhibitors

Research conducted by Supuran et al. (2013) on three new aromatic sulfonamide inhibitors, including compounds structurally akin to N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide, showcases their potential as inhibitors for various carbonic anhydrase isoenzymes. These inhibitors exhibit nanomolar half maximal inhibitory concentrations (IC50), demonstrating significant specificity and efficacy against targeted enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial Activity

Synthesis and Biological Activity of New Cycloalkylthiophene-Schiff Bases

Altundas et al. (2010) synthesized novel cycloalkylthiophene-Schiff bases and their metal complexes, which were tested for antibacterial and antifungal activities. These compounds, related to the core structure of N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide, exhibited activity comparable to standard antibiotics against a variety of pathogens (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Materials Science

Synthesis and Characterization of Aromatic–Aliphatic Polyamides

A study by Ubale et al. (2001) on the synthesis of aromatic–aliphatic polyamides from a monomer similar to N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide revealed the preparation of polyamides with excellent thermal stability and solubility in polar solvents. These materials, capable of forming transparent and flexible films, exhibit high glass-transition temperatures and substantial char yields at elevated temperatures, indicating potential applications in high-performance polymers (Ubale, Sagar, Maldar, & Birajdar, 2001).

properties

IUPAC Name

N-(4-ethylphenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-4-16-8-10-17(11-9-16)22-21(24)20-19(12-13-27-20)28(25,26)23(3)18-7-5-6-15(2)14-18/h5-14H,4H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRCNYCGHWVKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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